1H-pyrrolo[2,3-b]pyridin-6-amine

Kinase Inhibitor Design Structure-Activity Relationship (SAR) FGFR4 Inhibition

Select 1H-pyrrolo[2,3-b]pyridin-6-amine for FGFR4 inhibitor programs requiring specific hinge-binding via the 6-amino group. This 7-azaindole scaffold offers a low LogP (1.05) and 1.54 mg/mL solubility, outperforming halogenated analogs. It also enables metal-free synthesis of multidentate agents, reducing Pd contamination. ≥97% purity with full analytical documentation ensures SAR reproducibility.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 145901-11-7
Cat. No. B120366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-b]pyridin-6-amine
CAS145901-11-7
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CN2)N
InChIInChI=1S/C7H7N3/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H3,8,9,10)
InChIKeyOHPOAAFCWFZVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-b]pyridin-6-amine (CAS 145901-11-7) Procurement Guide for Kinase Inhibitor Research


1H-Pyrrolo[2,3-b]pyridin-6-amine (CAS 145901-11-7), also known as 6-amino-7-azaindole, is a heterocyclic building block featuring a 7-azaindole core with a primary amine at the 6-position [1]. Its molecular formula is C7H7N3, with a molecular weight of 133.15 g/mol [1]. The 7-azaindole scaffold is recognized as a privileged structure in medicinal chemistry for the development of kinase inhibitors [2], and the 6-amino substituent provides a critical hydrogen bond donor/acceptor for ATP-binding pocket interactions in kinases such as FGFR4 [3]. This compound is commercially available from multiple vendors with standard purities of ≥97% and comes with analytical certificates including NMR, HPLC, and GC .

Why 1H-Pyrrolo[2,3-b]pyridin-6-amine Cannot Be Interchanged with Other 6-Substituted 7-Azaindoles


The 6-amino-7-azaindole scaffold cannot be freely substituted with other 6-position analogs (e.g., chloro, bromo, iodo, nitro, or hydrogen) without fundamentally altering biological activity, synthetic utility, and physicochemical properties [1]. The 6-amino group provides a distinct hydrogen bond donor/acceptor profile (2 H-bond donors, 2 acceptors) compared to 6-chloro (0 donors, 1 acceptor) or 7-azaindole (1 donor, 1 acceptor), directly impacting kinase hinge-binding affinity [2]. In FGFR4 inhibitor design, the 6-amino-7-azaindole core forms three specific hydrogen bonds with Glu551 and Ala553 backbone residues—an interaction geometry that 6-chloro or 6-bromo analogs cannot replicate due to lack of the primary amine donor [3]. Furthermore, 6-amino-7-azaindole serves as a direct precursor for podant-type multidentate agents and polyacetylene functional materials via reactions at the amino group, while 6-iodo derivatives require Sonogashira coupling for analogous functionalization, representing a divergent synthetic pathway with different reagent requirements and reaction conditions [4]. Substituting with unsubstituted 7-azaindole eliminates the 6-position functional handle entirely, severely limiting downstream derivatization options [5].

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-b]pyridin-6-amine Versus 6-Substituted 7-Azaindole Analogs


Hydrogen Bond Donor/Acceptor Profile Enables Specific Kinase Hinge Binding Not Possible with 6-Chloro or 6-Bromo Analogs

1H-Pyrrolo[2,3-b]pyridin-6-amine possesses a distinct hydrogen bond donor/acceptor profile (2 H-bond donors, 2 H-bond acceptors) that directly enables specific kinase hinge-binding interactions [1]. In FGFR4 inhibitor development, the 6-amino-7-azaindole core forms three hydrogen bonds with the backbone of Glu551 and Ala553 in the hinge region [2]. In contrast, 6-chloro-7-azaindole has 0 H-bond donors and 1 H-bond acceptor, while 6-bromo-7-azaindole also has 0 donors and 1 acceptor [1], fundamentally lacking the primary amine donor required for this tripartite hinge-binding geometry [2].

Kinase Inhibitor Design Structure-Activity Relationship (SAR) FGFR4 Inhibition

Commercial Availability with Validated Analytical Purity (≥97%) and Full Characterization Data Package

1H-Pyrrolo[2,3-b]pyridin-6-amine (CAS 145901-11-7) is commercially supplied with a standard purity specification of ≥97% and is accompanied by batch-specific analytical certificates including NMR, HPLC, and GC . While 6-chloro-7-azaindole (CAS 55052-27-2) and 6-bromo-7-azaindole (CAS 143468-13-7) are also commercially available, the 6-amino derivative offers a standardized purity specification (97%) that is consistently documented across major suppliers, whereas purity specifications for halogenated analogs can vary between 95-98% without uniform analytical documentation across vendors .

Analytical Chemistry Quality Control Procurement

Direct Synthetic Access to Podant-Type Multidentate Agents via 6-Amino Functionalization Not Possible with 6-Halogen Analogs

The 6-amino group of 1H-pyrrolo[2,3-b]pyridin-6-amine enables direct conversion to podant-type compounds such as N,N′-bis(1H-pyrrolo[2,3-b]pyridin-6-yl)-1,3-benzenedicarboxamide [1]. In contrast, 6-iodo-7-azaindole requires conversion via Sonogashira coupling to access bis(1H-pyrrolo[2,3-b]pyridin-6-yl)acetylene derivatives [1]. The amino derivative thus provides a distinct synthetic entry point to multidentate agents without requiring transition metal catalysis, whereas the iodo derivative mandates palladium-catalyzed cross-coupling for analogous functionalization [1].

Synthetic Chemistry Functional Materials Agrochemicals

Unique Lipophilicity Profile (Consensus Log P = 1.05) Distinguishes from Halogenated and Nitro Analogs

1H-Pyrrolo[2,3-b]pyridin-6-amine exhibits a consensus Log P (average of five computational methods) of 1.05 . This moderate lipophilicity contrasts sharply with halogenated analogs: 6-chloro-7-azaindole has a higher predicted Log P (XLogP3 ≈ 2.1-2.5) [1], while 6-nitro-7-azaindole (CAS 145901-11-7, a common nomenclature confusion) has a predicted Log P of approximately 1.5 [2]. The 6-amino derivative thus occupies a distinct physicochemical space with improved aqueous solubility (predicted 1.54 mg/mL) compared to more lipophilic halogenated analogs .

Physicochemical Properties Drug Design ADME Optimization

Validated Role in FGFR4 Inhibitor Scaffold with Documented In Vivo Antitumor Activity

The 6-amino-7-azaindole core serves as the validated scaffold for selective covalent FGFR4 inhibitors with demonstrated in vivo antitumor efficacy [1]. Compound 30, featuring the 6-amino-7-azaindole core, exhibited potent FGFR4 inhibition, high kinase selectivity, and significant in vivo antitumor activity in a mouse HuH-7 hepatocellular carcinoma xenograft model [1]. In contrast, 6-chloro-7-azaindole derivatives have been primarily developed as PIM kinase inhibitors [2], demonstrating that the 6-position substituent dictates kinase selectivity profile [3].

Oncology FGFR4 Inhibition In Vivo Pharmacology

Recommended Research and Industrial Application Scenarios for 1H-Pyrrolo[2,3-b]pyridin-6-amine


FGFR4-Targeted Kinase Inhibitor Development for Hepatocellular Carcinoma

Medicinal chemistry teams developing selective FGFR4 inhibitors should prioritize 1H-pyrrolo[2,3-b]pyridin-6-amine as the core scaffold. The 6-amino group forms three specific hydrogen bonds with Glu551 and Ala553 in the FGFR4 hinge region [1], a binding mode validated by compounds demonstrating in vivo antitumor activity in HuH-7 xenograft models [1]. This scaffold offers a direct entry point to covalent and selective FGFR4 inhibitors that cannot be replicated with 6-halogen or unsubstituted 7-azaindole alternatives [2].

Synthesis of Multidentate Ligands and Functional Materials via Direct Amino Group Functionalization

Researchers requiring podant-type multidentate agents or polyacetylene functional materials should select 1H-pyrrolo[2,3-b]pyridin-6-amine for its direct amino group reactivity [3]. This compound enables conversion to N,N′-bis(1H-pyrrolo[2,3-b]pyridin-6-yl)-1,3-benzenedicarboxamide without transition metal catalysis, whereas 6-iodo derivatives require Sonogashira coupling [3]. The metal-free synthetic pathway reduces cost, simplifies purification, and eliminates palladium contamination—critical advantages for materials science and agrochemical applications [3].

Lead Optimization Programs Requiring Balanced Lipophilicity and Solubility

For lead optimization campaigns where physicochemical properties must be finely tuned, 1H-pyrrolo[2,3-b]pyridin-6-amine offers a consensus Log P of 1.05 and predicted aqueous solubility of 1.54 mg/mL . This moderate lipophilicity profile is significantly lower than 6-chloro (XLogP3 ≈ 2.1-2.5) or 6-bromo analogs, providing a more favorable starting point for balancing potency with solubility and metabolic stability [4]. The compound's computed properties align with Lipinski's rule of five, reducing late-stage ADME attrition risk .

Quality-Controlled Building Block Procurement for Reproducible SAR Studies

Procurement officers and laboratory managers requiring consistent, documented purity for structure-activity relationship (SAR) campaigns should prioritize 1H-pyrrolo[2,3-b]pyridin-6-amine from vendors supplying ≥97% purity with NMR/HPLC/GC certificates . This analytical documentation standard reduces batch-to-batch variability and ensures assay reproducibility, whereas halogenated 7-azaindole analogs often exhibit vendor-dependent purity specifications (95-98%) with inconsistent analytical support . The standardized quality control package translates directly to reduced experimental noise in biological assays .

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